tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate
CAS No.: 1053655-99-4
Cat. No.: VC7813641
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1053655-99-4 |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | tert-butyl N-[(E)-[amino(naphthalen-2-yl)methylidene]amino]carbamate |
| Standard InChI | InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20) |
| Standard InChI Key | LHDXOEJMEHJTRB-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/N=C(\C1=CC2=CC=CC=C2C=C1)/N |
| SMILES | CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N |
Introduction
Synthesis and Reaction Pathways
General Synthetic Strategies
While explicit protocols for synthesizing tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate are scarce, analogous hydrazinecarboxylates are typically prepared via:
-
Condensation reactions between hydrazines and carbonyl compounds.
-
Carbamate coupling using tert-butyl chloroformate or di-tert-butyl dicarbonate .
A plausible route involves reacting 2-naphthaldehyde with tert-butyl carbazate () under acidic conditions to form the hydrazone intermediate, followed by oxidation to stabilize the imine bond . For example:
Optimization and Challenges
Key challenges in synthesis include:
-
Steric hindrance from the tert-butyl group, requiring prolonged reaction times or elevated temperatures.
-
Regioselectivity in imine formation, often addressed using Lewis acids like ZnCl₂ .
A representative procedure from Saunthwal et al. (2018) for analogous hydantoins utilized carbamoyl chlorides and silyl enol ethers in tandem α-amination/α-arylation reactions, achieving yields up to 75% . Adapting such methods could improve efficiency for this compound.
Applications in Medicinal Chemistry
Antiviral and Antimicrobial Activity
Hydrazinecarboxylates are known for their bioactivity. For instance, tert-butyl 5-bromothiazol-2-ylcarbamate (CAS: 405939-39-1) exhibits inhibitory effects on hepatitis C virus (HCV) proteases . By analogy, the naphthalene moiety in tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate may intercalate into viral DNA or inhibit polymerases, though empirical studies are needed.
Drug Delivery Systems
The tert-butyl carbamate group enhances lipophilicity, making the compound a candidate for prodrug formulations. For example, similar structures have been conjugated to anticancer agents to improve blood-brain barrier penetration .
Material Science Applications
Coordination Polymers and MOFs
The imine and carbamate functionalities enable metal coordination, as demonstrated in zinc-based metal-organic frameworks (MOFs) with naphthalene linkers. Such materials show promise in gas storage and catalysis.
Photoluminescent Materials
Naphthalene derivatives often exhibit fluorescence. When incorporated into polymers, tert-butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate could serve as a blue-emitting component in OLEDs .
Challenges and Future Directions
Current Limitations
-
Synthetic scalability: Multi-step routes and low yields hinder large-scale production.
-
Toxicity data: No in vivo studies exist to assess safety profiles.
Research Priorities
-
Crystallographic studies to elucidate solid-state interactions.
-
In vitro assays against viral and bacterial targets.
-
Derivatization to explore structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume